Geometric Isomerism Distinguishes Usaramine from Retrorsine with Implications for Stereochemistry-Dependent Activity
Usaramine is the E-geometric isomer of retrorsine (Z-isomer), sharing identical molecular formula (C18H25NO6) and atom connectivity but differing in the spatial orientation of the ethylidene substituent at the macrocyclic ring junction [1]. This stereochemical distinction is not trivial: the two isomers exhibit distinct chromatographic retention times and NMR spectral signatures, enabling their resolution as separate peaks in GC-MS and as distinguishable spin systems in 13C NMR analysis of plant extracts [2][3].
| Evidence Dimension | Stereochemical configuration |
|---|---|
| Target Compound Data | E-isomer (trans configuration at 15,20-double bond of retronecic acid moiety) |
| Comparator Or Baseline | Retrorsine: Z-isomer (cis configuration) |
| Quantified Difference | Geometric isomer pair; distinct chromatographic and spectroscopic profiles |
| Conditions | GC-MS and 13C FT-NMR analysis of Senecio vulgaris alkaloid mixtures |
Why This Matters
Procurement of usaramine rather than generic retrorsine is essential for analytical applications requiring isomer-specific identification and quantification, and for bioactivity studies where stereochemistry may determine target engagement.
- [1] Culvenor CCJ, Smith LW. Usaramine, a new pyrrolizidine alkaloid from Crotalaria usaarmoensis E. G. Baker. Australian Journal of Chemistry. 1966;19(11):2127-2131. View Source
- [2] Pieters L, et al. Quantitative 1H Fourier transform nuclear magnetic resonance spectroscopic analysis of mixtures of pyrrolizidine alkaloids from Senecio vulgaris. 1999. View Source
- [3] Pieters L, et al. Quantitative analysis of pyrrolizidine alkaloid mixtures from Senecio vulgaris by carbon-13 nuclear magnetic resonance spectroscopy. View Source
